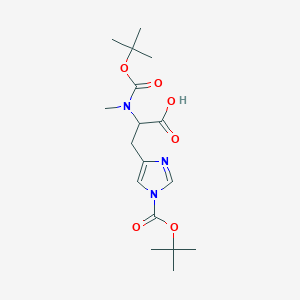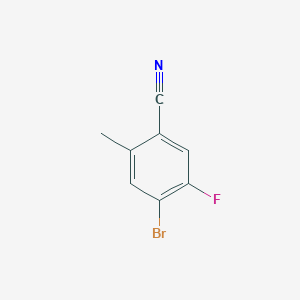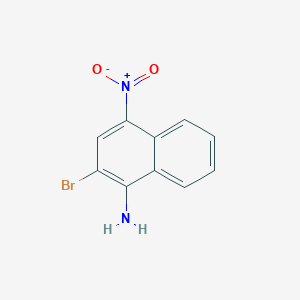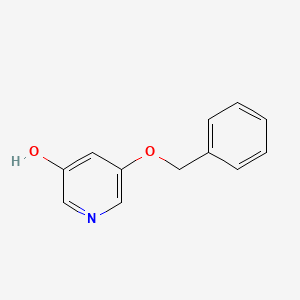
3-(Pyrrolidin-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyrrolidin-1-yl)butan-1-amine” is a chemical compound with the CAS Number: 893644-50-3 . It has a molecular weight of 142.24 . The compound is stored at room temperature, in an inert atmosphere, and in a dark place . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-1-yl)butan-1-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Pyrrolidin-1-yl)butan-1-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .
Physical And Chemical Properties Analysis
“3-(Pyrrolidin-1-yl)butan-1-amine” is a liquid at room temperature . It has a molecular weight of 142.24 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .
Scientific Research Applications
Pharmaceutical Research
The pyrrolidine ring, which is a part of the “3-(Pyrrolidin-1-yl)butan-1-amine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
In the field of medicinal chemistry, pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Food and Cosmetics
The compound “4-(1-Pyrrolidinyl)-1-butylamine” is used directly in food and cosmetics . This suggests that “3-(Pyrrolidin-1-yl)butan-1-amine” could potentially have similar applications, given the structural similarity.
Organic Synthesis
“3-(Pyrrolidin-1-yl)butan-1-amine” can be used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .
Drug Discovery
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It’s used in drug discovery to generate structural diversity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Research
“3-(Pyrrolidin-1-yl)butan-1-amine” can be used in chemical research as a unique chemical. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
The pyrrolidine ring, which is a part of “3-(Pyrrolidin-1-yl)butan-1-amine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in this field could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the pyrrolidine ring or by introducing different substituents .
properties
IUPAC Name |
3-pyrrolidin-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQIRUEJFYSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629672 |
Source


|
| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)butan-1-amine | |
CAS RN |
893644-50-3 |
Source


|
| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)







